4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 724740-85-6
VCID: VC21493376
InChI: InChI=1S/C21H16F3NO5/c22-21(23,24)19-17(13-4-2-1-3-5-13)18(26)15-7-6-14(12-16(15)30-19)29-20(27)25-8-10-28-11-9-25/h1-7,12H,8-11H2
SMILES: C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4
Molecular Formula: C21H16F3NO5
Molecular Weight: 419.3g/mol

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate

CAS No.: 724740-85-6

Cat. No.: VC21493376

Molecular Formula: C21H16F3NO5

Molecular Weight: 419.3g/mol

* For research use only. Not for human or veterinary use.

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate - 724740-85-6

Specification

CAS No. 724740-85-6
Molecular Formula C21H16F3NO5
Molecular Weight 419.3g/mol
IUPAC Name [4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate
Standard InChI InChI=1S/C21H16F3NO5/c22-21(23,24)19-17(13-4-2-1-3-5-13)18(26)15-7-6-14(12-16(15)30-19)29-20(27)25-8-10-28-11-9-25/h1-7,12H,8-11H2
Standard InChI Key VEESXXNFZNGDHE-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4
Canonical SMILES C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4

Introduction

The compound 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic molecule that belongs to the chromenone family, which is known for its diverse biological activities. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds within the chromenone class.

Synthesis and Preparation

The synthesis of compounds similar to 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step reactions that include the formation of the chromenone core followed by the attachment of the morpholine-4-carboxylate moiety. This process often requires careful control of reaction conditions to ensure high yields and purity.

Biological Activities and Potential Applications

Chromenone derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, some chromenone compounds have shown promising activity against bacterial and fungal pathogens . Additionally, their potential as anticancer agents has been explored, with some derivatives exhibiting significant activity against various cancer cell lines .

Research Findings and Data

While specific research findings on 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate are not available, studies on similar compounds provide valuable insights into their potential applications. For example, molecular docking studies can be used to predict the binding affinity of these compounds to specific biological targets, which is crucial for understanding their mechanism of action.

Table: Potential Biological Activities of Chromenone Derivatives

Biological ActivityCompound ExampleTarget/Activity
AntimicrobialN-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesGram-positive and Gram-negative bacteria
Anticancer2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneHuman tumor cells
Anti-inflammatoryN-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide5-lipoxygenase (5-LOX) inhibitor

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